molecular formula C5H4F6O2 B1585214 Propanoic acid, 3,3,3-trifluoro-2-(trifluoromethyl)-, methyl ester CAS No. 360-54-3

Propanoic acid, 3,3,3-trifluoro-2-(trifluoromethyl)-, methyl ester

Cat. No. B1585214
M. Wt: 210.07 g/mol
InChI Key: JGGBVFLRNNDHCM-UHFFFAOYSA-N
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Patent
US04582924

Procedure details

To a solution of 105 g (0.5 mol) of methyl 2-(trifluoromethyl)-3,3,3-trifluoropropionate in 250 ml of water, a solution of 150 g (1.5 mol) of potassium acetate in 500 ml of water was added dropwise and the mixture was refluxed for 5 hours. After separation of the oily layer, extraction was made from the water layer that was left using methylene chloride. The oily layer and extracted fraction were joined and dried. After evaporation of methylene chloride under atmospheric pressure, purification by distillation was performed to give methyl 3,3,3-trifluoropropionate (TFPE) (54.07 g, 76%). Its analysis gave the following data:
Quantity
105 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
150 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[CH:3](C(F)(F)F)[C:4]([O:6][CH3:7])=[O:5].C([O-])(=O)C.[K+]>O>[F:1][C:2]([F:13])([F:12])[CH2:3][C:4]([O:6][CH3:7])=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
105 g
Type
reactant
Smiles
FC(C(C(=O)OC)C(F)(F)F)(F)F
Name
potassium acetate
Quantity
150 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
250 mL
Type
solvent
Smiles
O
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
After separation of the oily layer, extraction
WAIT
Type
WAIT
Details
was left
EXTRACTION
Type
EXTRACTION
Details
The oily layer and extracted fraction
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
After evaporation of methylene chloride
CUSTOM
Type
CUSTOM
Details
under atmospheric pressure, purification
DISTILLATION
Type
DISTILLATION
Details
by distillation

Outcomes

Product
Name
Type
product
Smiles
FC(CC(=O)OC)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 54.07 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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